4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one
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Overview
Description
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and diphenyl groups. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a butenone backbone. The presence of fluorine atoms imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one typically involves the reaction of 4,4,4-trifluoro-1,3-diphenylbut-2-en-1-one with appropriate reagents under controlled conditions. One common method involves the use of copper-catalyzed thioketalization, where thiols are added to the enone substrate in the presence of a copper catalyst . This method allows for the formation of thioketals with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors and drug candidates.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one involves its interaction with molecular targets through its trifluoromethyl and diphenyl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its utility in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with similar structural features.
4,4,4-Trifluoro-2-buten-1-ol: A related compound with a hydroxyl group instead of a ketone.
4,4,4-Trifluoro-2-methylbut-1-ene: A compound with a methyl group in place of one of the phenyl groups.
Uniqueness
4,4,4-Trifluoro-1,2-diphenylbut-2-en-1-one is unique due to its combination of trifluoromethyl and diphenyl groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile fluorinated compounds .
Properties
CAS No. |
921932-36-7 |
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Molecular Formula |
C16H11F3O |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
4,4,4-trifluoro-1,2-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)11-14(12-7-3-1-4-8-12)15(20)13-9-5-2-6-10-13/h1-11H |
InChI Key |
NQNDVASDCKVTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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